

# An In-depth Technical Guide to 3'-Methylacrylophenone: Structure, Properties, and Synthetic Pathways

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## Compound of Interest

Compound Name:	2-Propen-1-one, 1-(3-methylphenyl)-
CAS No.:	51594-61-7
Cat. No.:	B14648421

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## Abstract

This technical guide provides a comprehensive analysis of 3'-methylacrylophenone, a molecule of interest within the broader class of  $\alpha,\beta$ -unsaturated ketones. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational principles of organic chemistry and data from closely related structural analogs. We will address the compound's nomenclature, elucidating its definitive structure as 1-(3-methylphenyl)prop-2-en-1-one. This guide details its predicted physicochemical properties, expected spectroscopic signatures, and a robust, step-by-step synthetic protocol. Furthermore, we explore its potential applications in drug development, focusing on the reactivity of the  $\alpha,\beta$ -unsaturated ketone moiety as a covalent modifier of biological targets. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.

## Introduction and Nomenclature

The term "3'-methylacrylophenone" is not a systematically recognized IUPAC name and can lead to ambiguity. Through structural deconstruction, the most logical interpretation corresponds to 1-(3-methylphenyl)prop-2-en-1-one. This structure features a propenone core attached to a phenyl ring, which is substituted with a methyl group at the meta-position (C3'). This  $\alpha,\beta$ -unsaturated ketone, also known as a vinyl ketone, is a subclass of chalcones and possesses a reactive Michael acceptor system, making it a molecule of significant interest in synthetic and medicinal chemistry.

The core of its reactivity lies in the conjugated system formed by the phenyl ring, the carbonyl group (C=O), and the vinyl double bond (C=C). This electron delocalization renders the  $\beta$ -carbon electrophilic and susceptible to nucleophilic attack, a property extensively utilized in the design of covalent inhibitors in drug development.[1][2] Derivatives of the parent compound, acrylophenone, have been employed as chemical probes for identifying reactive cysteine residues in proteins.[3] This guide will provide a detailed exploration of the chemistry of 1-(3-methylphenyl)prop-2-en-1-one, establishing a framework for its synthesis and potential application.

## Chemical Structure and Physicochemical Properties

The molecular structure of 1-(3-methylphenyl)prop-2-en-1-one is fundamental to its chemical behavior. The presence of the methyl group on the phenyl ring is expected to subtly influence its electronic properties and solubility compared to its parent compound, acrylophenone.

Caption: Chemical structure of 1-(3-methylphenyl)prop-2-en-1-one.

The following table summarizes the key physicochemical properties. Values for properties other than molecular formula and weight are estimated based on the closely related compound, acrylophenone, and should be confirmed experimentally.[3][4][5]

Property	Value / Description	Source
IUPAC Name	1-(3-methylphenyl)prop-2-en-1-one	-
Synonyms	3'-Methylacrylophenone, m-Methylacrylophenone	-
CAS Registry Number	Not assigned	-
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	Calculated
Molecular Weight	146.19 g/mol	Calculated
Physical State	Expected to be a colorless to pale yellow liquid	[3]
Boiling Point	~215-220 °C at 760 mmHg (estimated)	[3][5]
Density	~1.0 g/mL (estimated)	[3]
Solubility	Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO)	[3][4]
Log P (Octanol/Water)	~2.3 (estimated)	-

## Spectroscopic Profile (Predicted)

No specific spectral data has been published for 1-(3-methylphenyl)prop-2-en-1-one. The following is a prediction of its key spectroscopic features based on established principles and data from analogous  $\alpha,\beta$ -unsaturated ketones.[6][7][8]

### Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For an  $\alpha,\beta$ -unsaturated ketone, the conjugation lowers the energy (and thus the wavenumber) of the carbonyl stretch compared to a saturated ketone.[6][9]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic & Vinylic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (methyl group)
1685-1660	Strong	C=O stretch (conjugated ketone)
1640-1610	Medium-Strong	C=C stretch (vinylic)
1600, 1475	Medium-Weak	Aromatic C=C stretches

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

<sup>1</sup>H NMR (Proton NMR): The vinyl protons will exhibit a characteristic splitting pattern (dd, ddx), and their chemical shifts are influenced by the anisotropic effect of the carbonyl group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.3	m	4H	Aromatic protons (Ar-H)
~7.1 (dd)	dd	1H	Vinylic proton (α-H to C=O)
~6.4 (dd)	dd	1H	Vinylic proton (β-H, trans to C=O)
~5.9 (dd)	dd	1H	Vinylic proton (β-H, cis to C=O)
~2.4	s	3H	Methyl protons (Ar-CH <sub>3</sub> )

<sup>13</sup>C NMR (Carbon-13 NMR): The carbonyl carbon is significantly deshielded and appears far downfield.[7]

Chemical Shift ( $\delta$ , ppm)	Assignment
~195-200	Carbonyl carbon (C=O)
~138	Aromatic quaternary carbon (C-CH <sub>3</sub> )
~137	Aromatic quaternary carbon (C-C=O)
~135	Vinylic carbon ( $\beta$ -CH <sub>2</sub> )
~134	Aromatic CH
~129	Vinylic carbon ( $\alpha$ -CH)
~128	Aromatic CH
~126	Aromatic CH
~21	Methyl carbon (Ar-CH <sub>3</sub> )

## Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M<sup>+</sup>) would be observed, followed by characteristic fragmentation patterns.[\[10\]](#)[\[11\]](#)

m/z	Fragment	Description
146	[C <sub>10</sub> H <sub>10</sub> O] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
131	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
118	[M - CO] <sup>+</sup>	Loss of carbon monoxide
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of CHO radical
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>	Benzoyl-type fragment
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (from m-tolyl group)

## Synthesis Methodology: Claisen-Schmidt Condensation

The most direct and reliable method for synthesizing 1-(3-methylphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (without  $\alpha$ -hydrogens) with a ketone (with  $\alpha$ -hydrogens).<sup>[12][13][14]</sup> In this case, 3-methylacetophenone would be reacted with formaldehyde. The reaction proceeds via an aldol addition followed by spontaneous dehydration to yield the stable, conjugated  $\alpha,\beta$ -unsaturated ketone.



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Caption: Workflow for the synthesis of 1-(3-methylphenyl)prop-2-en-1-one.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.<sup>[15][16]</sup>

Materials:

- 3-Methylacetophenone (1.0 eq)
- Formaldehyde (37% aqueous solution, 1.2 eq)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Deionized Water
- Diethyl Ether or Ethyl Acetate (for extraction)

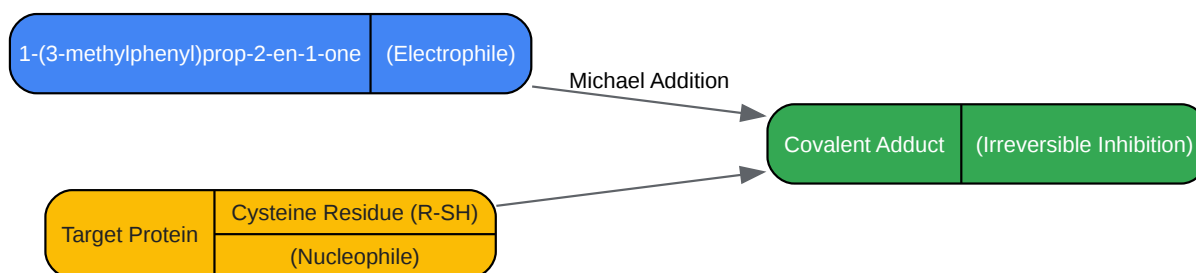
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylacetophenone (1.0 eq) in ethanol (approx. 2-3 mL per mmol of ketone).
- **Base Addition:** Prepare a 10% aqueous solution of NaOH. Cool the flask containing the ketone solution in an ice bath to 0-5 °C.
- Slowly add the NaOH solution dropwise to the stirred ketone solution.
- **Aldehyde Addition:** While maintaining the temperature at 0-5 °C, add the formaldehyde solution (1.2 eq) dropwise to the reaction mixture.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The formation of a precipitate may be observed.
- **Workup and Isolation:** Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the crude product.
- Neutralize the solution carefully with dilute HCl until it is slightly acidic (pH ~6-7).
- Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(3-methylphenyl)prop-2-en-1-one.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.

## Applications in Drug Development

The  $\alpha,\beta$ -unsaturated ketone moiety is a "privileged scaffold" in medicinal chemistry, often referred to as a covalent "warhead." Its electrophilic  $\beta$ -carbon can form a stable covalent bond with nucleophilic residues on biological targets, most commonly the thiol group of cysteine.[1][17] This mechanism, known as a Michael addition or conjugate addition, leads to irreversible inhibition of the target protein.



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Caption: Michael addition mechanism for covalent inhibition.

This targeted covalent inhibition strategy offers several advantages in drug design, including:

- **Increased Potency and Duration of Action:** Irreversible binding can lead to a more sustained therapeutic effect.
- **Overcoming Drug Resistance:** Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

The acrylophenone scaffold and its derivatives have been investigated for a range of biological activities:

- **Anticancer Agents:** Many natural and synthetic compounds containing the  $\alpha,\beta$ -unsaturated ketone core exhibit cytotoxic effects against tumor cells, often by targeting proteins involved in cell proliferation or survival.[17][18]
- **Anti-inflammatory Agents:** These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or transcription

factors like NF- $\kappa$ B.[2]

- Antimicrobial and Antifungal Activity: The ability to react with essential microbial enzymes makes these compounds promising leads for developing new anti-infective agents.[19]

The introduction of a methyl group at the 3'-position of the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding orientation within a target's active site, potentially fine-tuning its efficacy and selectivity.

## Conclusion

While 3'-methylacrylophenone, or more precisely 1-(3-methylphenyl)prop-2-en-1-one, is not a widely characterized compound, its structure places it within the important class of  $\alpha,\beta$ -unsaturated ketones. Based on the well-established chemistry of its analogs, we can confidently predict its physicochemical properties and spectroscopic profile. Its synthesis is readily achievable through standard organic reactions like the Claisen-Schmidt condensation. The true potential of this molecule lies in its application as a reactive scaffold in drug discovery, where the  $\alpha,\beta$ -unsaturated ketone can serve as a covalent warhead for the targeted inhibition of proteins. This technical guide provides a solid, scientifically grounded framework for researchers to synthesize, characterize, and explore the biological potential of this intriguing compound. Experimental validation of the predicted data herein is a critical next step for future research.

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